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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

This technical support guide provides researchers, scientists, and drug development
professionals with a summary of the available preclinical toxicity and safety profile of
CPL304110, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors
(FGFR) 1, 2, and 3.[1][2] Please note that CPL304110 is an investigational compound, and
comprehensive preclinical toxicology data is not fully available in the public domain. The
information presented here is compiled from published research and clinical trial registries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CPL304110?

Al: CPL304110 is an orally bioavailable inhibitor of FGFR types 1, 2, and 3.[1] By binding to
and inhibiting these receptor tyrosine kinases, it blocks the FGFR-mediated signal transduction
pathways.[1] This action inhibits the proliferation of tumor cells that overexpress FGFR.[1]
Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic
target.[2][3][4]

Q2: What is the general preclinical safety profile of CPL3041107

A2: Preclinical studies have indicated that CPL304110 has a "good safety profile" and
"favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters".
[2][3][5] These encouraging results supported the initiation of a Phase | clinical trial
(NCT04149691).[2][3][4] In vivo studies in mouse models with SNU-16 human gastric cancer
xenografts showed that oral administration of CPL304110 at a dose of 20 mg/kg twice daily for
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21 days resulted in significant tumor growth inhibition (64%) without causing significant body
weight loss or other signs of toxicity.[6]

Q3: Are there any specific in vitro toxicity data available?

A3: Yes, in vitro safety and cytotoxicity assessments have been conducted. CPL304110 was
evaluated for its effect on hERG potassium channels to assess potential cardiovascular risk.
The affinity (IC50) for the hERG channel was determined to be 10.0 £ 8.9 uyM, which was
considered a low risk for cardiac issues at therapeutic concentrations.[3] Additionally,
cytotoxicity was evaluated across various cell lines. While it showed potent antiproliferative
activity against FGFR-dependent cancer cell lines, the IC50 for the normal, non-neoplastic
human umbilical vein endothelial cells (HUVECS) was significantly higher, at over 21 uM,
suggesting a margin of safety.[4] At high concentrations (10 uM), CPL304110 showed some
detectable cytotoxicity and antiproliferative effects on certain primary human cells, including B
cells, coronary artery smooth muscle cells, endothelial cells, and fibroblasts.[4]

Q4: What are the known off-target effects of CPL3041107

A4: An in vitro safety screening panel (SAFETYscan47) at a concentration of 10 uM identified
some potential off-target activities. These included inhibition of NAChR(a4/32) and HTR3A ion
channels, and LCK, VEGFR2, and INSR kinases. It also showed inhibitory effects on the non-
kinase enzyme COX1.[5] It is important to note that these effects were observed at a high
concentration, and their physiological relevance at therapeutic doses needs further
investigation.

Troubleshooting Experimental Issues
Issue 1: Unexpected cytotoxicity observed in non-FGFR-dependent cell lines.

e Possible Cause: High concentrations of CPL304110 may lead to off-target effects or non-
specific cytotoxicity. The compound is prepared in DMSO for in vitro use, and high
concentrations of the vehicle could also contribute to toxicity.

e Troubleshooting Steps:

o Verify IC50: Confirm the IC50 of CPL304110 in your specific cell line. The reported IC50
for non-FGFR aberrant lines is generally in the higher micromolar range.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.murigenics.com/in-vivo/toxicology/
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38282676/
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Concentration Titration: Perform a dose-response curve to determine the optimal
concentration that inhibits FGFR signaling without causing excessive cytotoxicity.

o Vehicle Control: Ensure you have an appropriate vehicle (DMSO) control group to
distinguish compound-specific effects from vehicle-induced toxicity.

o Review Off-Target Profile: Consider if your cell line expresses any of the identified off-
targets (e.g., VEGFR2, INSR) that might be affected at the concentrations used.

Issue 2: Inconsistent results in in vivo efficacy studies.

¢ Possible Cause: Issues with compound formulation, administration, or animal model
selection can lead to variability.

e Troubleshooting Steps:

o Formulation: For in vivo studies, CPL304110 has been formulated in a solution of 2%
NMP, 33% PEG300, and 65% H20 (v/v).[3] Ensure the compound is fully dissolved and
the formulation is prepared fresh.

o Route of Administration: CPL304110 is designed for oral administration.[1] Confirm the
dosing regimen and volume are appropriate for the animal model.

o Animal Model: Use a well-characterized xenograft or patient-derived tumor xenograft
(PDTX) model with confirmed FGFR aberrations (amplification, mutations, or fusions) to
ensure target dependency.[3][4]

o Pharmacokinetics: If possible, perform pharmacokinetic analysis to confirm adequate drug
exposure in the animals. In mice, a single oral dose of 40 mg/kg resulted in a Cmax of
3369 ng/mL with a half-life of 2 hours.[6][7]

Data Summary

Table 1: In Vitro Inhibitory Activity of CPL304110
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Target IC50 (nM) Assay Type

FGFR1 4.08 ADP-Glo Kinase Assay
FGFR2 1.44 ADP-Glo Kinase Assay
FGFR3 10.55 ADP-Glo Kinase Assay

Data sourced from Popiel, et al. (2024).[3]

Table 2: In Vitro Antiproliferative Activity of CPL304110 in Selected Cell Lines

Cell Line Cancer Type FGFR Aberration IC50 (pM)
SNU-16 Gastric Cancer FGFR2 Amplification 0.086
RT-112 Bladder Cancer FGFR3 Fusion 0.127
AN3-CA Endometrial Cancer FGFR2 Mutation 0.393
NCI-H1581 Lung Cancer FGFR1 Amplification 0.084
HUVEC Normal None >21
Data sourced from Popiel, et al. (2024).[4]
Table 3: In Vitro Safety Pharmacology Data
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Target Effect Concentration
hERG Channel IC50=10.0+8.9 uM 10 uM
NAChR(04/32) 81.6% Inhibition 10 uM
HTR3A 82.0% Inhibition 10 uM
LCK 101.7% Inhibition 10 uM
VEGFR2 99.8% Inhibition 10 uM
INSR 98.0% Inhibition 10 uM
COX1 >80% Inhibition 10 uM

Data sourced from Popiel, et al. (2024) and ResearchGate.[4][5]

Experimental Methodologies

In Vitro Kinase Inhibition Assay (ADP-Glo™) The inhibitory activity of CPL304110 against
FGFR1, FGFR2, and FGFR3 was assessed using the ADP-Glo™ Kinase Assay. Serial
dilutions of CPL304110 were prepared in a buffer solution. The respective kinases were diluted
to final concentrations of 0.5 ng/uL (FGFR1), 0.4 ng/uL (FGFR2), and 1 ng/uL (FGFR3). The
assay measures the amount of ADP produced during the kinase reaction, which is then
converted into a luminescent signal. The IC50 values were calculated from the dose-response
curves.[3]

Cell Proliferation Assay Human tumor cell lines, with and without FGFR aberrations, and the
HUVEC normal cell line were used. Cells were cultured according to the manufacturer's
instructions. The antiproliferative activity of CPL304110 was determined after a specified
incubation period. The IC50 values, representing the concentration at which 50% of cell
proliferation is inhibited, were calculated.[4]

In Vivo Xenograft Efficacy Study Animal experiments were conducted in accordance with
approved protocols by the Local Ethics Committee for Treatment of Laboratory Animals. Severe
combined immunodeficient (SCID) mice were subcutaneously implanted with SNU-16 human
gastric cancer cells. Once tumors reached a specified volume, mice were treated with
CPL304110 (e.g., 20 mg/kg, orally, twice daily) or vehicle for a period of 21 days. Tumor
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volume and body weight were monitored regularly to assess efficacy and toxicity.[6] The
protocol for patient-derived tumor xenograft (PDTX) models involved similar procedures, with
animal care and use reviewed and approved by an Institutional Animal Care and Use
Committee (IACUC).[3][4]
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Caption: Mechanism of CPL304110 action on the FGFR signaling pathway.
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Caption: Preclinical evaluation workflow for CPL304110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8180474?utm_src=pdf-custom-synthesis
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/38282676/
https://pubmed.ncbi.nlm.nih.gov/38282676/
https://pubmed.ncbi.nlm.nih.gov/38282676/
https://www.murigenics.com/in-vivo/toxicology/
https://www.oncodesign-services.com/discovery-services/bioanalysis/toxicology-studies/
https://www.benchchem.com/product/b8180474#cpl304110-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b8180474#cpl304110-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b8180474#cpl304110-toxicity-profile-in-preclinical-models
https://www.benchchem.com/product/b8180474#cpl304110-toxicity-profile-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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